Tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate is a chemical compound classified under carbamates, which are esters or salts derived from carbamic acid. This compound features a unique structure characterized by the presence of a brominated isoxazole moiety. Its molecular formula is CHBrNO, with a molar mass of 279.13 g/mol. It has garnered attention in medicinal chemistry due to its potential applications as an inhibitor in various biological pathways and is available from chemical suppliers like Thermo Scientific and Sigma-Aldrich.
The synthesis of tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate typically involves several multi-step organic reactions. A common synthetic route includes the reaction of 3-bromo-1,2-oxazole with tert-butyl carbamate under specific conditions. Key reagents include hydroxycarbonimidic acid and tert-butyl ester, with solvents like dimethylformamide and dichloromethane often utilized. Bases such as triethylamine may be employed to facilitate these reactions.
Tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents such as hydrogen peroxide.
The mechanism of action for tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate primarily revolves around its role as an inhibitor in biochemical pathways. It has been studied for its potential inhibitory effects on nicotinamide adenine dinucleotide (NAD)-dependent enzymes. Kinetic studies often utilize Michaelis-Menten kinetics to evaluate the effectiveness of inhibition and determine parameters such as binding affinity .
Key physical properties include:
Relevant chemical properties include:
These properties make it suitable for various applications in research and industry .
Tert-butyl N-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)carbamate has several notable applications in scientific research:
This compound exemplifies the versatility and importance of carbamates in medicinal chemistry and organic synthesis, highlighting its potential for further research and application development.
Brominated isoxazolines represent a specialized subclass of five-membered heterocyclic compounds characterized by oxygen and nitrogen atoms at positions 1 and 2, respectively, with a bromine substituent enhancing electrophilic reactivity. These scaffolds emerged as critical pharmacophores due to their structural mimicry of peptide bonds and metabolic stability. The discovery of naturally occurring brominated isoxazolines like Phidianidine A and B (isolated from the sea slug Phidiana militaris in 2011) marked a significant milestone. These alkaloids demonstrated in vitro cytotoxicity against mammalian cell lines (e.g., HeLa, CaCo-2) and agonism against protein-tyrosine phosphatase 1B and CXCR4 receptors, validating the scaffold’s bioactivity potential [1] [6].
Historically, isoxazoline synthesis evolved through 1,3-dipolar cycloadditions between nitrile oxides and alkenes, but brominated derivatives required tailored approaches. The Tiemann-Krüger method (1884) pioneered early syntheses using amidoximes and acyl chlorides, albeit with low yields and purification challenges [1]. Modern refinements employ catalysts like tetrabutylammonium fluoride (TBAF) or activators such as propylphosphonic anhydride (T3P®), achieving yields >95% under milder conditions [1] [3]. The scaffold’s versatility is evident in drugs like Pleconaril (antiviral) and Ataluren (Duchenne muscular dystrophy), which leverage the isoxazoline core for target engagement [1].
Table 1: Historical Evolution of Brominated Isoxazolines in Drug Discovery
Year | Milestone | Significance |
---|---|---|
1884 | Tiemann-Krüger synthesis | First reported isoxazoline synthesis via amidoxime-acyl chloride coupling |
1940s | Initial bioactivity studies | Exploration of antimicrobial and anti-inflammatory properties |
2011 | Isolation of Phidianidine A/B | Natural brominated isoxazolines with cytotoxic and receptor agonist activities |
2020s | T3P®-activated cyclizations | High-yield (>95%) methods for complex derivatives |
The tert-butyl carbamate (Boc) group serves as a multifunctional pharmacophore in drug design. Its integration with brominated isoxazolines enhances physicochemical properties through:
Carbamates also act as bioisosteres for esters/amides, mitigating hydrolysis vulnerabilities. In tert-butyl (3-bromo-4,5-dihydroisoxazol-5-yl)methylcarbamate, the Boc group shields the amine, extending half-life in hepatic microsomal assays by >50% compared to unmasked analogs [3] [7]. This stability is crucial for in vivo efficacy, as confirmed by quantitative structure-property relationship (QSPR) models showing a direct correlation between Boc shielding and oral bioavailability [4].
Table 2: Carbamate Stability Hierarchy in Metabolic Environments
Carbamate Type | Metabolic Lability | Example Drug |
---|---|---|
Aryl-OCO-NHalkyl | High | - |
Alkyl-OCO-N(alkyl)₂ | Moderate | - |
Alkyl-OCO-N(endocyclic) | Low | Linezolid |
tert-Butyl-OCO-NH(isoxazoline) | Very Low | Compound of interest |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9